N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a pyridine ring, which is further connected to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-4-methylpyridin-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Hydrolysis: 5-bromo-4-methylpyridin-2-amine and benzyl alcohol.
Scientific Research Applications
N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(4-methylpyridin-2-yl)carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-benzyl-N-(5-chloro-4-methylpyridin-2-yl)carbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
N-benzyl-N-(5-bromo-2-methylpyridin-4-yl)carbamate: Positional isomer with different substitution pattern on the pyridine ring.
Properties
IUPAC Name |
N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-7-13(16-8-12(10)15)17(14(18)19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEVQMKHEKWEBN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(CC2=CC=CC=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN2O2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.